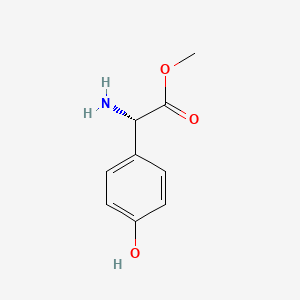
2,4-Dichloro-6-(2-chlorophenyl)pyrimidine
描述
2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 2-chlorophenyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2-chlorophenyl derivatives. One common method is the nucleophilic aromatic substitution reaction where the chlorine atoms on the pyrimidine ring are replaced by the 2-chlorophenyl group under specific conditions. This reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique significantly reduces reaction times and improves yields compared to conventional heating methods . The use of continuous flow reactors is also explored to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(2-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Reduction: The compound can be reduced to form derivatives with different substituents on the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and reduced derivatives that can be further functionalized for specific applications .
科学研究应用
2,4-Dichloro-6-(2-chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of a 2-chlorophenyl group.
4,6-Dichloropyrimidine: Lacks the 2-chlorophenyl group and is used as a precursor in various synthetic routes.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, offering different reactivity and applications.
Uniqueness
2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2,4-dichloro-6-(2-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMKTVLUOJPZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2656215.png)


![N-[(3-ethoxy-4-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)
![2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2656226.png)

